molecular formula C24H19Cl2N3O3S2 B3006313 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 683263-59-4

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3006313
CAS No.: 683263-59-4
M. Wt: 532.45
InChI Key: UOYRVPWTNHNJPM-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazol core substituted with a 2,5-dichlorophenyl group at position 4 and a benzamide moiety modified with a benzyl(methyl)sulfamoyl group. The dichlorophenyl group introduces electron-withdrawing effects, while the sulfamoyl and benzamide groups may enhance binding affinity and solubility.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O3S2/c1-29(14-16-5-3-2-4-6-16)34(31,32)19-10-7-17(8-11-19)23(30)28-24-27-22(15-33-24)20-13-18(25)9-12-21(20)26/h2-13,15H,14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRVPWTNHNJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with 4-aminobenzoic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Sulfamoyl Group: The final step involves the sulfonation of the benzyl group with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrothiazoles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests applications in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and antimicrobial properties. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogs from diverse chemical classes, focusing on heterocyclic cores, substituents, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name/ID Heterocycle Substituents (Sulfamoyl Group, Aryl Group) Biological Activity Key Findings
Target Compound 1,3-Thiazol Benzyl(methyl)sulfamoyl, 2,5-dichlorophenyl Antifungal (vs. C. albicans) Hypothesized Trr1 inhibition; dichlorophenyl enhances electron withdrawal
LMM5 1,3,4-Oxadiazol Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal Active against C. albicans; methoxy group may reduce potency vs. Cl substituents
LMM11 1,3,4-Oxadiazol Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal Moderate activity; bulky cyclohexyl group may hinder enzyme interaction
BE96067 1,3-Thiazol Cyclopropyl(methyl)sulfamoyl, 2,5-dimethylphenyl Undocumented Structural analog; dimethylphenyl lacks Cl, potentially reducing efficacy
Triazoles [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Unspecified Different heterocycle; fluorophenyl may alter binding kinetics

Key Structural Variations and Implications

a) Heterocyclic Core
  • Thiazol vs. Oxadiazol/Triazole: The target’s 1,3-thiazol core may offer superior planarity and electronic properties compared to 1,3,4-oxadiazoles (LMM5, LMM11) or 1,2,4-triazoles . Thiazoles are known for enhanced metabolic stability, which could improve pharmacokinetics.
b) Substituent Modifications
  • Sulfamoyl Group :
    • Benzyl(methyl)sulfamoyl (target) balances hydrophobicity and steric bulk, whereas LMM11’s cyclohexyl(ethyl)sulfamoyl may impede target engagement due to larger size .
    • BE96067’s cyclopropyl(methyl)sulfamoyl introduces rigidity, possibly altering binding pocket interactions .
  • Aryl Groups :
    • Dichlorophenyl (target) vs. dimethylphenyl (BE96067): Chlorine atoms enhance lipophilicity and electronic effects, critical for Trr1 inhibition .
    • Fluorophenyl in triazoles [7–9] may mimic chlorine’s effects but with weaker electron withdrawal .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is C21H20Cl2N2O3SC_{21}H_{20}Cl_2N_2O_3S with a molecular weight of 439.36 g/mol. The structure features a thiazole ring, which is known for its pharmacological properties, particularly in anticancer and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common route includes:

  • Formation of the benzyl(methyl)sulfamoyl intermediate : This is achieved by reacting benzyl chloride with methylamine and sulfur dioxide.
  • Coupling with N-(4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl)benzamide : The intermediate is then reacted with the thiazole derivative in the presence of a base such as triethylamine.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can lead to anti-inflammatory and anticancer effects by disrupting cellular functions related to these pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. For instance, in a study evaluating similar thiazole derivatives, compounds exhibited IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-Benzyl-4-sulfamoyl-benzamideSimilar sulfamoyl groupModerate anticancer activity
N-Phenyl-4-sulfamoyl-benzamideLacks benzyl groupLower potency in enzyme inhibition
4-(Benzylsulfamoyl)-N-phenylbenzamideLacks methyl substitutionReduced biological activity

The presence of both benzyl and methyl groups in 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide enhances its reactivity and biological activity compared to its analogs.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of thiazole derivatives showed that modifications at the 4-position significantly influenced their antiproliferative activity. The most active derivatives exhibited strong inhibition of tubulin polymerization, suggesting that structural optimization could enhance their therapeutic potential .
  • Mechanistic Insights : Research has indicated that compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can disrupt cellular signaling pathways involved in cancer progression by targeting protein kinases and transcription factors .

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